molecular formula C14H10BrClO2 B8632136 2-Bromo-2-(4-chlorophenoxy)-1-phenylethan-1-one CAS No. 55476-93-2

2-Bromo-2-(4-chlorophenoxy)-1-phenylethan-1-one

Cat. No. B8632136
Key on ui cas rn: 55476-93-2
M. Wt: 325.58 g/mol
InChI Key: CCSKFSDHUPMREP-UHFFFAOYSA-N
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Patent
US04957934

Procedure details

Bromine (11.6g) in chloroform (40ml) was added dropwise to a stirred solution of 4-chloro-α-phenoxyacetophenone (18.8g) in chloroform (1200ml) containing dibenzoyl peroxide (50 mg) under photoflood illumination. The reaction was complete after 2 hours, and the chloroform was removed under reduced pressure to give α-bromo-4-chloro-α-phenoxyacetophenone which was used without further purification.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:19]=[CH:18][C:7]([O:8][CH2:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])=[CH:6][CH:5]=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)Cl>[Br:1][CH:9]([O:8][C:7]1[CH:6]=[CH:5][C:4]([Cl:3])=[CH:19][CH:18]=1)[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11]

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
BrBr
Name
Quantity
18.8 g
Type
reactant
Smiles
ClC1=CC=C(OCC(=O)C2=CC=CC=C2)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the chloroform was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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